REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([N:11]2[N:15]=[CH:14][CH:13]=[N:12]2)N=1.[C:16]([NH:19]C1C=CC(Br)=C(C=1)C(O)=O)(=[O:18])[CH3:17].BrC1C=C(OC)C(OC)=CC=1C(O)=O>>[C:16]([NH:19][C:10]1[CH:2]=[CH:1][C:4]([N:11]2[N:15]=[CH:14][CH:13]=[N:12]2)=[C:5]([CH:9]=1)[C:6]([OH:8])=[O:7])(=[O:18])[CH3:17]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC(=C(C(=O)O)C=C1)N1N=CC=N1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C=CC(=C(C(=O)O)C1)Br
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=C(C(=C1)OC)OC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
|
C(C)(=O)NC=1C=CC(=C(C(=O)O)C1)N1N=CC=N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |